molecular formula C10H11Br2NO2 B8765391 5-(3,4-Dibromobutyl)picolinic acid CAS No. 37642-33-4

5-(3,4-Dibromobutyl)picolinic acid

Número de catálogo: B8765391
Número CAS: 37642-33-4
Peso molecular: 337.01 g/mol
Clave InChI: BHLDVPHVPKRBFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(3,4-Dibromobutyl)picolinic acid is a halogenated picolinic acid derivative characterized by a dibrominated butyl chain at the 5-position of the picolinic acid scaffold. Picolinic acid, a pyridine carboxylic acid, serves as a critical pharmacophore in medicinal chemistry due to its metal-chelating properties and structural versatility . The compound gained prominence as a dopamine β-hydroxylase (DBH) inhibitor, a therapeutic target for hypertension and neurological disorders, as reported by Hidaka et al. (1972) . Its 3,4-dibromobutyl substituent distinguishes it from other DBH inhibitors, influencing its lipophilicity, binding affinity, and metabolic stability.

Propiedades

Número CAS

37642-33-4

Fórmula molecular

C10H11Br2NO2

Peso molecular

337.01 g/mol

Nombre IUPAC

5-(3,4-dibromobutyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H11Br2NO2/c11-5-8(12)3-1-7-2-4-9(10(14)15)13-6-7/h2,4,6,8H,1,3,5H2,(H,14,15)

Clave InChI

BHLDVPHVPKRBFM-UHFFFAOYSA-N

SMILES canónico

C1=CC(=NC=C1CCC(CBr)Br)C(=O)O

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Analogues

The biological and physicochemical properties of 5-(3,4-dibromobutyl)picolinic acid are best understood through comparison with structurally related picolinic acid derivatives (Table 1). Key analogues include:

Table 1: Structural and Functional Comparison of 5-(3,4-Dibromobutyl)picolinic Acid and Analogues

Compound Name Substituent Key Biological Activity Solubility/Stability Reference
5-(3,4-Dibromobutyl)picolinic acid 3,4-dibromobutyl DBH inhibition Moderate solubility; high lipophilicity due to bromine
Bupicomide (5-(n-butyl)picolinamine) n-butyl DBH inhibition; antihypertensive Higher aqueous solubility
5-(4-Chlorobutyl)picolinic acid 4-chlorobutyl DBH inhibition Lower stability vs. brominated analogues
Fusaric acid derivative (qy17) 4-butylphenyl Antibacterial (Enterococcus faecium) High solubility and stability
4-Chloropicolinic acid 4-chloro Metabolic intermediate High yield (66% synthesis)
Key Findings

Substituent Effects on Bioactivity Halogenation: The bromine atoms in 5-(3,4-dibromobutyl)picolinic acid enhance its lipophilicity and binding to hydrophobic enzyme pockets compared to non-halogenated analogues like bupicomide. Chlorine vs. Bromine: 5-(4-chlorobutyl)picolinic acid, a chloro-analogue, exhibits weaker DBH inhibition and lower stability than the dibrominated compound, likely due to reduced electron-withdrawing effects and weaker van der Waals interactions .

Branching and Aromaticity

  • Fusaric acid derivatives (e.g., qy17) with aromatic substituents (4-butylphenyl) demonstrate superior antibacterial activity but lack DBH inhibition. This highlights the role of substituent aromaticity in target specificity .
  • Linear alkyl chains (e.g., n-butyl in bupicomide) improve solubility but may reduce target affinity compared to halogenated chains .

Synthetic Yields and Stability

  • Halogenated picolinic acids, such as 4-chloropicolinic acid, are synthesized in higher yields (66%) compared to methylated derivatives (25% for 3-methylpicolinic acid), suggesting halogenation favors reaction efficiency .
  • Stability assays for fusaric acid analogues (qy17 vs. qy20) reveal that linear alkyl groups enhance stability in biological matrices, a property likely shared by 5-(3,4-dibromobutyl)picolinic acid due to its rigid brominated chain .

Metal Interaction and Enzyme Inhibition Picolinic acid derivatives with carboxyl groups (e.g., 5-(3,4-dicarboxylphenyl)picolinic acid) form coordination complexes with metals, unlike brominated analogues. This distinction limits 5-(3,4-dibromobutyl)picolinic acid’s utility in material science but enhances its specificity for DBH, a non-metal-dependent enzyme . DBH inhibition by 5-(3,4-dibromobutyl)picolinic acid is unaffected by metal chelators, unlike enzymes such as 2-aminophenol 1,6-dioxygenase, which requires ferrous iron .

Mechanistic Insights
  • DBH Inhibition : The dibromobutyl group likely obstructs substrate access to DBH’s active site, a mechanism shared by bupicomide but enhanced by bromine’s steric bulk .
  • Antibacterial vs. Neurological Targets : Fusaric acid derivatives (qy17) target bacterial membranes, whereas halogenated picolinic acids like 5-(3,4-dibromobutyl)picolinic acid interact with eukaryotic enzymes, underscoring substituent-driven target divergence .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.